molecular formula C24H21FN4O3 B2490485 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941257-97-2

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2490485
CAS No.: 941257-97-2
M. Wt: 432.455
InChI Key: OJXPEUYRFPQSPN-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and an oxazole ring

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-31-20-9-2-17(3-10-20)4-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)18-5-7-19(25)8-6-18/h2-11H,12-15H2,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXPEUYRFPQSPN-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the oxazole ring and the incorporation of the methoxyphenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the fluorobenzoyl group can form hydrogen bonds with target proteins. The oxazole ring contributes to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar compounds include those with piperazine and oxazole rings, such as:

    4-(4-fluorobenzyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorobenzoyl moieties but differ in other substituents.

    Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their acetylcholinesterase inhibitory activity. The uniqueness of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (referred to as FSL-1) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

FSL-1 is characterized by its complex structure, which includes:

  • A piperazine moiety , known for its role in pharmacological activity.
  • An oxazole ring , which is often associated with various biological activities.
  • A carbonitrile group , contributing to its chemical reactivity.

The molecular formula is C21H20FN4OC_{21}H_{20}FN_4O, with a molecular weight of approximately 364.41 g/mol. The presence of the fluorobenzoyl and methoxyphenyl substituents enhances its potential interaction with biological targets, making it a candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of FSL-1 typically involves several key steps:

  • Formation of the Piperazine Intermediate : This is achieved by reacting 4-fluorobenzoyl chloride with piperazine.
  • Oxazole Ring Formation : Cyclization reactions are conducted using appropriate precursors to form the oxazole ring.
  • Final Coupling : The piperazine intermediate is coupled with the oxazole intermediate under controlled conditions to yield the final compound .

Anticancer Properties

FSL-1 has been studied for its potential to inhibit the growth and proliferation of various cancer cell lines. Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance:

  • In vitro assays demonstrated that FSL-1 can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes involved in critical biological pathways. Molecular docking studies have indicated that FSL-1 may act as an inhibitor for certain enzymes, including:

  • Phosphodiesterases , which play a role in cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of FSL-1 and related compounds:

StudyFindings
Anticancer Activity FSL-1 showed significant inhibition of cell proliferation in various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction.
Enzyme Interaction Molecular docking simulations suggested strong binding affinity to phosphodiesterase targets, indicating potential therapeutic applications in signal transduction modulation .
Toxicity Assessment Acute toxicity studies revealed no lethal effects at therapeutic doses, supporting its safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of FSL-1 can be attributed to its structural features:

  • The piperazine ring enhances solubility and bioavailability.
  • The fluorobenzoyl group may improve binding interactions with target proteins due to increased hydrophobicity.
  • The methoxyphenyl group can influence electronic properties, enhancing overall activity against specific biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.